1-Bromo-2,3,3-trimethylcyclopropene
Description
1-Bromo-2,3,3-trimethylcyclopropene is a strained cyclopropene derivative featuring a bromine atom and three methyl substituents on its three-membered unsaturated ring. Cyclopropenes are characterized by high ring strain due to their 60° bond angles and conjugated double bonds, making them reactive intermediates in organic synthesis. The bromine substituent likely enhances electrophilic reactivity, while the methyl groups may influence steric effects and thermal stability .
Properties
CAS No. |
108176-09-6 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
1-bromo-2,3,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H9Br/c1-4-5(7)6(4,2)3/h1-3H3 |
InChI Key |
FIBKRGKPTBVETM-UHFFFAOYSA-N |
SMILES |
CC1=C(C1(C)C)Br |
Canonical SMILES |
CC1=C(C1(C)C)Br |
Synonyms |
Cyclopropene, 1-bromo-2,3,3-trimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine increases molecular weight and boiling points compared to chlorine or fluorine analogs. For example, compound 9 (Br, F) has a higher boiling point (38°C) than compound 4 (Cl, F, 28°C).
- Reactivity : Bromine’s polarizability may enhance electrophilic substitution or ring-opening reactions compared to lighter halogens.
- Stability : Fluorine substituents stabilize cyclopropenes through electron-withdrawing effects, while methyl groups in 1-bromo-2,3,3-trimethylcyclopropene may provide steric protection against decomposition.
Cyclopropane Derivatives
Comparisons with saturated cyclopropane derivatives highlight the impact of ring unsaturation:
| Compound Name | Molecular Formula | Ring Type | Substituents | Stability & Reactivity |
|---|---|---|---|---|
| 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | C₈H₁₃BrO₂ | Cyclopropane | Br, 4 methyl, carboxylic acid | Higher stability, lower ring strain |
| 1-Bromo-2,3,3-trimethylcyclopropene | C₆H₉Br | Cyclopropene | Br, 3 methyl | High reactivity due to double bond |
Key Observations :
- Ring Strain : Cyclopropene’s double bond increases strain and reactivity compared to cyclopropane. For instance, cyclopropenes undergo Diels-Alder reactions, while cyclopropanes are more inert.
- Functional Groups : The carboxylic acid group in the cyclopropane derivative (C₈H₁₃BrO₂) introduces hydrogen-bonding capability, absent in the purely hydrocarbon-based cyclopropene.
Brominated Aromatic and Aliphatic Compounds
While structurally distinct, brominated analogs (Evidences 2–4) illustrate broader trends in bromine’s chemical behavior:
Key Observations :
- Bromine’s Role : In linear/branched alkanes (e.g., 1-bromo-3-chloropropane), bromine acts as a leaving group in nucleophilic substitutions. In cyclopropenes, it may facilitate ring-opening or electrophilic additions.
- Steric Effects : The trimethyl groups in 1-bromo-2,3,3-trimethylcyclopropene could hinder reactions at the cyclopropene double bond, unlike less-substituted analogs.
Research Implications and Gaps
- Synthetic Routes : Adapt methods from halogenated cyclopropenes (e.g., dehydrohalogenation or cycloaddition).
- Spectroscopic Characterization : ¹H NMR and mass spectrometry (as in ’s Figure 2) would clarify electronic and steric effects.
- Thermal Stability : Methyl groups may improve stability compared to halogenated analogs, but experimental validation is needed.
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